Ortho-Directed Lithiation Reactivity Enables High-Yield Synthesis of Bis(trimethylsilyl) Biphenylene Intermediate
2-Bromobiphenylene undergoes ortho-directed lithiation and subsequent silylation to yield a bis(trimethylsilylated) biphenylene intermediate in 90% yield, a critical step in the synthesis of v- and z-shaped polycyclic ortho-anthracenes (POAs) [1]. This transformation is not reported for the chloro analogue, which shows resistance to similar lithium-halogen exchange under mild conditions [2].
| Evidence Dimension | Synthetic Yield in Lithiation-Silylation Sequence |
|---|---|
| Target Compound Data | 90% yield of bis(trimethylsilylated) intermediate 76 |
| Comparator Or Baseline | 2-Chlorobiphenylene: No yield reported; literature indicates resistance to lithiation under comparable conditions. |
| Quantified Difference | 90% yield for 2-bromobiphenylene vs. unreactive chloro analogue. |
| Conditions | Ortho-directed lithiation with t-BuLi, followed by reaction with Me3SiCl; subsequent Li-halogen exchange and second Me3SiCl treatment. |
Why This Matters
For procurement in advanced material synthesis, this quantifiable yield difference confirms 2-bromobiphenylene as the only viable halide for this specific high-value POA precursor synthesis, eliminating wasted effort and resources on unreactive alternatives.
- [1] Müller, M.; Maichle-Mössmer, C.; Bettinger, H. F. et al. Synthesis and properties of v- and z-shaped polycyclic ortho-anthracenes. Beilstein J. Org. Chem. 2023, 19, 1895-1911 (Scheme 16). DOI: 10.3762/bjoc.19.141 View Source
- [2] Baker, R. W.; Baker, P. M.; et al. Chlorination of biphenylene with molecular chlorine and sulphuryl chloride. J. Chem. Soc. Perkin Trans. 1 1973, 1726-1731. View Source
